![molecular formula C7H13N B13320352 (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B13320352.png)
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine is a bicyclic amine compound characterized by its unique structural framework. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its rigid and strained ring system. The structure consists of a seven-membered ring with a nitrogen atom attached to the second carbon, making it an important scaffold in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This method efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes, which can be further functionalized to yield the desired amine . Another approach includes the Diels–Alder reaction of furans with olefinic or acetylenic compounds, followed by subsequent functional group transformations .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes that ensure high yield and purity. The use of photochemistry and [2 + 2] cycloaddition reactions has also been explored to access new building blocks for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further utilized in synthetic chemistry .
Aplicaciones Científicas De Investigación
(1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of polymers and other advanced materials
Mecanismo De Acción
The mechanism by which (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine exerts its effects involves its interaction with specific molecular targets. The rigid structure of the compound allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can influence various biochemical pathways, leading to desired therapeutic outcomes .
Comparación Con Compuestos Similares
- (1R,2S,3S,4S)-Bicyclo[2.2.1]heptane-2,3-diol
- Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-, (1S)-
- (1S,2R,4R)-Bicyclo[2.2.1]heptan-2-ol
Uniqueness: (1S,2R,4S)-Bicyclo[2.2.1]heptan-2-amine stands out due to its amine functionality, which imparts unique reactivity and binding properties. This makes it particularly valuable in medicinal chemistry for the development of enzyme inhibitors and receptor modulators.
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
(1S,2R,4S)-bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7+/m0/s1 |
Clave InChI |
JEPPYVOSGKWVSJ-LYFYHCNISA-N |
SMILES isomérico |
C1C[C@H]2C[C@H]1C[C@H]2N |
SMILES canónico |
C1CC2CC1CC2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


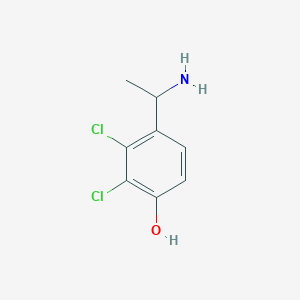
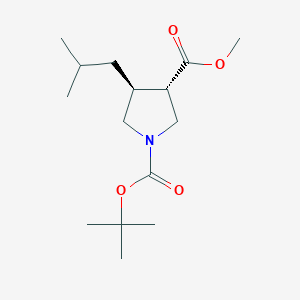
![7-methyl-2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13320279.png)
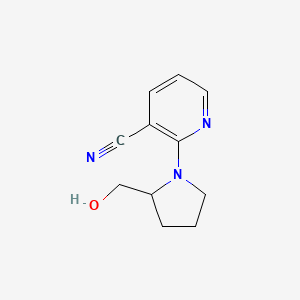

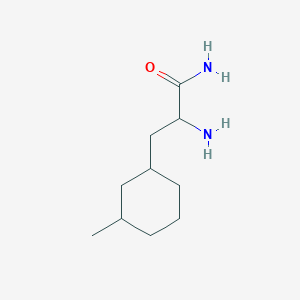
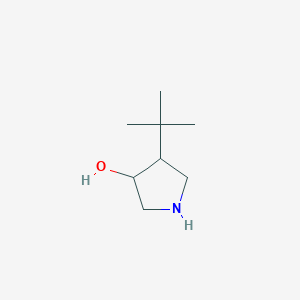
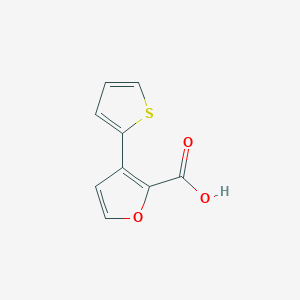
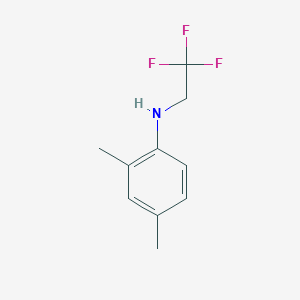
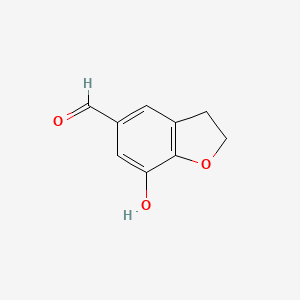



![Methyl 5-oxo-3-(phenylcarbamoyl)-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B13320363.png)
